molecular formula C18H16Cl2N2O2 B2863971 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 819807-03-9

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2863971
CAS No.: 819807-03-9
M. Wt: 363.24
InChI Key: QPCMAFJEEXEVMW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that combines a dichlorophenoxy group with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an indole derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: A herbicide with similar structural features but different applications.

    2-(2,4-dichlorophenoxy)acetic acid: Another herbicide with a similar phenoxy group.

    Indole-3-acetic acid: A plant hormone with an indole moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a dichlorophenoxy group and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-6-17(15(20)9-13)24-11-18(23)21-8-7-12-10-22-16-4-2-1-3-14(12)16/h1-6,9-10,22H,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCMAFJEEXEVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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